molecular formula C27H32N4O5 B2707775 Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 897611-81-3

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2707775
CAS No.: 897611-81-3
M. Wt: 492.576
InChI Key: RZRXFGWBBVXQGF-UHFFFAOYSA-N
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Description

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a structurally complex small molecule featuring:

  • A piperazine ring substituted with an ethyl carboxylate group.
  • A dihydropyridin-2-one core with hydroxyl (4-hydroxy), methyl (6-methyl), and pyridin-3-ylmethyl substituents.
  • A 3-methoxyphenyl group linked via a methyl bridge.

Piperazine and dihydropyridinone derivatives are known for diverse bioactivities, including antimicrobial, antioxidant, and antitumor properties .

Properties

IUPAC Name

ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-(3-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-4-36-27(34)30-13-11-29(12-14-30)25(21-8-5-9-22(16-21)35-3)24-23(32)15-19(2)31(26(24)33)18-20-7-6-10-28-17-20/h5-10,15-17,25,32H,4,11-14,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRXFGWBBVXQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the synthesis, structural characteristics, and various biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C25H29N5O4C_{25}H_{29}N_{5}O_{4} with a molecular weight of approximately 429.53 g/mol. The structure includes a piperazine ring, multiple pyridine derivatives, and functional groups such as hydroxyl and carbonyl moieties, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves several key reactions, which may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of pyridine derivatives via nucleophilic substitution.
  • Functionalization at the hydroxyl and carbonyl positions to enhance solubility and bioactivity.

These synthetic routes are designed to maximize yield and purity while ensuring the retention of biological activity .

Biological Activities

This compound has been investigated for a variety of biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is believed to contribute to scavenging free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Research indicates that derivatives of this compound may possess selective cytotoxicity against tumorigenic cell lines. For instance, compounds with similar piperazine and pyridine structures have demonstrated the ability to inhibit cancer cell proliferation . The mechanism may involve apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that this compound could exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation. Compounds with similar frameworks have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological applications .

Comparative Analysis

A comparative analysis with structurally related compounds reveals the unique biological profile of Ethyl 4-((4-hydroxy-6-methyl...):

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-fluorophenyl)(4-hydroxy...)Contains fluorophenyl groupAnticonvulsant activity
SLV313Activates serotonin receptorsAntipsychotic effects
PerampanelNoncompetitive AMPA antagonistAntiepileptic properties

The unique combination of piperazine and pyridine derivatives in Ethyl 4... enhances its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Neurodegenerative Disease Models : In animal models for Alzheimer's disease, compounds with similar structures have shown promise in improving cognitive function by reducing amyloid plaque formation.
  • Cancer Treatment Trials : Early-phase clinical trials involving pyridine-based compounds have reported improved outcomes in patients with specific types of cancer, suggesting a need for further investigation into this compound's potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivities

Compound Name / Class Structural Features Bioactivity Source
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydropyridinone core, bromophenyl, 3-methoxyphenyl substituents Antioxidant activity (79.05% DPPH scavenging at 12 ppm); moderate antibacterial activity
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Piperidine core, acetyl-piperidine substituent, aromatic groups Antibacterial and antitumor properties
Aglaithioduline Phytocompound with HDAC8 inhibition activity ~70% structural similarity to SAHA (standard HDAC inhibitor) via Tanimoto indexing

Key Observations:

Dihydropyridinone Derivatives: The target compound shares a dihydropyridinone core with the bromophenyl analogue in . The presence of 3-methoxyphenyl and pyridinyl groups may enhance π-π stacking interactions with protein targets, similar to the bromophenyl analogue’s antioxidant efficacy .

Piperazine/Piperidine Motifs : Piperazine in the target compound and piperidine in ’s derivative both contribute to improved solubility and binding affinity. The ethyl carboxylate group in the target compound may mimic the acetyl-piperidine moiety in , which is linked to antitumor activity .

Structural-Bioactivity Relationships : and highlight that compounds with >60% structural similarity (via Tanimoto/Dice indices) often share overlapping bioactivity profiles. For example, the pyridin-3-ylmethyl group in the target compound could mimic pyridine-derived pharmacophores in HDAC inhibitors like SAHA .

Molecular Properties and Pharmacokinetics

Table 2: Molecular Property Comparison

Property Target Compound (Inferred) 4-(4-Bromophenyl) Dihydropyridinone Aglaithioduline
Molecular Weight (g/mol) ~550 (estimated) 369.23 ~300 (similar to SAHA)
LogP ~2.5 (moderate lipophilicity) 3.1 2.8
Hydrogen Bond Acceptors 8 5 6
Bioactivity Prediction Likely antioxidant, antimicrobial Confirmed antioxidant HDAC inhibition

Key Observations:

  • Its logP (~2.5) aligns with orally bioable small molecules, similar to the bromophenyl analogue in .

Q & A

Q. What methodologies are recommended for synthesizing this compound with high purity?

A multi-step synthesis approach is typically employed, starting with functionalized pyridine and piperazine precursors. Key steps include:

  • Coupling reactions : Use palladium-catalyzed cross-coupling to introduce the pyridin-3-ylmethyl and 3-methoxyphenyl groups .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Characterization : Validate structural integrity via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for characterizing its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, DMSO-d6) to confirm substituent positions and stereochemistry, particularly for the dihydropyridinone and piperazine moieties .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) to verify molecular weight (expected [M+H]+^+ ~593.6 g/mol) .
  • X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in amber vials under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the ester and lactam groups .
  • Handling : Use gloves and eye protection (category 2A hazard) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Reaction Path Search : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways for key steps (e.g., lactam formation) .
  • Machine Learning (ML) : Train ML models on existing pyridine/piperazine reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2_2) .
  • COMSOL Multiphysics : Model heat/mass transfer in scaled-up reactions to avoid hotspots or byproduct formation .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software) to confirm peak assignments .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels at ambiguous positions (e.g., the dihydropyridinone carbonyl) to track coupling patterns .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect conformational exchange in the piperazine ring .

Q. How can researchers design experiments to study reactivity under varying catalytic conditions?

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (logP -0.2 to 4.5) .
  • In Situ Monitoring : Employ Raman spectroscopy or inline UV-Vis to track intermediate formation in real time .
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Methodological Notes

  • Data Contradictions : If NMR/MS data conflict with computational predictions, re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3_3) or consider tautomeric equilibria in the dihydropyridinone core .

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